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Compound of Interest

Compound Name: 1,3-Diethoxy-2-propanol

Cat. No.: B053937 Get Quote

This guide provides an in-depth analysis of the spectroscopic data for 1,3-Diethoxy-2-
propanol (CAS: 4043-59-8), a versatile glycol ether and protected glycerol derivative.[1][2] As

a key intermediate in organic synthesis, particularly for sensitive lipids and pharmaceutical

precursors, rigorous structural confirmation is paramount.[1][3] This document synthesizes

predictive analysis with referenced experimental data to offer a comprehensive interpretation of

its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles.

Molecular Structure and Spectroscopic Overview
1,3-Diethoxy-2-propanol, with the molecular formula C₇H₁₆O₃ and a molecular weight of

148.20 g/mol , possesses a symmetrical structure that is key to interpreting its spectroscopic

output.[4][5] The molecule contains a central propanol backbone with ethoxy groups at the C1

and C3 positions. The presence of a hydroxyl group, ether linkages, and aliphatic chains gives

rise to a distinct and predictable spectroscopic signature.

The analytical workflow for characterizing a liquid sample like 1,3-Diethoxy-2-propanol
involves a multi-technique approach to unambiguously determine its structure and purity.
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Caption: Overall workflow for the spectroscopic analysis of 1,3-Diethoxy-2-propanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen

framework of the molecule. Due to the molecule's symmetry, a simplified spectrum is

anticipated.
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Caption: Simplified fragmentation pathway for 1,3-Diethoxy-2-propanol in EI-MS.

Experimental Protocol: GC-MS Data Acquisition
Sample Preparation: Prepare a dilute solution of 1,3-Diethoxy-2-propanol (e.g., 100 ppm)

in a volatile organic solvent such as dichloromethane or ethyl acetate.

Gas Chromatography (GC): Inject 1 µL of the solution into a GC system equipped with a

suitable capillary column (e.g., a nonpolar DB-5 or similar). Use a temperature program that

effectively separates the analyte from the solvent and any impurities (e.g., start at 50°C,

ramp to 250°C).

Mass Spectrometry (MS): The GC eluent is introduced into the ion source of the mass

spectrometer.

Ionization: Use standard Electron Ionization (EI) at 70 eV.

Analysis: Scan a mass range of m/z 40-200 to detect the molecular ion and relevant

fragments.
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Conclusion
The combination of NMR, IR, and Mass Spectrometry provides a complete and unambiguous

structural confirmation of 1,3-Diethoxy-2-propanol. ¹H and ¹³C NMR define the carbon-

hydrogen framework and confirm the molecular symmetry. IR spectroscopy validates the

presence of key hydroxyl and ether functional groups. Mass spectrometry confirms the

molecular weight and provides a characteristic fragmentation pattern that serves as a

fingerprint for the molecule. The predictive data presented in this guide, grounded in

established chemical principles and supported by database references, serves as a reliable

benchmark for researchers and scientists working with this compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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